molecular formula C23H27N5O B4257468 2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide

2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B4257468
M. Wt: 389.5 g/mol
InChI Key: NZVGUMFCJFUASM-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indane carboxamide core, a triazole ring, and a benzyl(methyl)amino moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indane carboxamide core, followed by the introduction of the triazole ring and the benzyl(methyl)amino group. Common reagents used in these reactions include various amines, carboxylic acids, and triazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazole ring and benzyl(methyl)amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indane carboxamide derivatives, triazole-containing compounds, and benzyl(methyl)amino-substituted molecules. Examples include:

Uniqueness

What sets 2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-18(14-28-17-24-16-25-28)26-22(29)23(12-20-10-6-7-11-21(20)13-23)27(2)15-19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGUMFCJFUASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NC(=O)C2(CC3=CC=CC=C3C2)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide
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2-[benzyl(methyl)amino]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-dihydroindene-2-carboxamide

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